molecular formula C6H8N4S2 B14152360 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide CAS No. 3683-58-7

1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide

Cat. No.: B14152360
CAS No.: 3683-58-7
M. Wt: 200.3 g/mol
InChI Key: VNGARQSDVSSXTK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide typically involves the reaction of 3-Methyl-5-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide can be compared with other similar compounds, such as:

Properties

CAS No.

3683-58-7

Molecular Formula

C6H8N4S2

Molecular Weight

200.3 g/mol

IUPAC Name

[(E)-(3-methyl-1,2-thiazol-5-yl)methylideneamino]thiourea

InChI

InChI=1S/C6H8N4S2/c1-4-2-5(12-10-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+

InChI Key

VNGARQSDVSSXTK-FPYGCLRLSA-N

Isomeric SMILES

CC1=NSC(=C1)/C=N/NC(=S)N

Canonical SMILES

CC1=NSC(=C1)C=NNC(=S)N

Origin of Product

United States

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